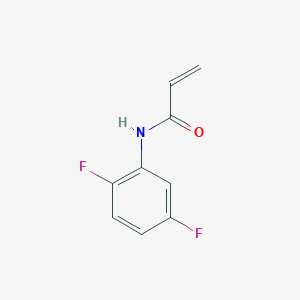

N-(2,5-difluorophenyl)prop-2-enamide

説明

特性

IUPAC Name |

N-(2,5-difluorophenyl)prop-2-enamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F2NO/c1-2-9(13)12-8-5-6(10)3-4-7(8)11/h2-5H,1H2,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNWMADGMORIOSY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)NC1=C(C=CC(=C1)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-difluorophenyl)prop-2-enamide typically involves the reaction of 2,5-difluoroaniline with acryloyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acryloyl chloride. The general reaction scheme is as follows:

2,5-difluoroaniline+acryloyl chloride→this compound

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

化学反応の分析

Types of Reactions

N-(2,5-difluorophenyl)prop-2-enamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

Reduction: Reduction reactions can convert the amide group to an amine.

Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.

Major Products

Oxidation: N-oxide derivatives.

Reduction: Corresponding amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学的研究の応用

N-(2,5-difluorophenyl)prop-2-enamide has several applications in scientific research:

Medicinal Chemistry: It is studied for its potential anti-inflammatory and antimicrobial properties.

Materials Science: The compound can be used as a building block for the synthesis of advanced materials with specific electronic or optical properties.

Biological Research: It is used in the study of enzyme inhibition and protein-ligand interactions.

作用機序

The mechanism of action of N-(2,5-difluorophenyl)prop-2-enamide involves its interaction with specific molecular targets. For instance, in its anti-inflammatory role, it may inhibit the activation of transcription factors such as NF-κB, thereby reducing the expression of pro-inflammatory cytokines . The exact pathways and molecular targets can vary depending on the specific application and biological context.

類似化合物との比較

Key Differences :

Key Differences :

- The TRK inhibitor’s extended heterocyclic system enables multi-target interactions critical for kinase inhibition, whereas the target compound’s minimal structure may limit such specificity.

- Both compounds leverage fluorine’s electron-withdrawing effects, but the TRK inhibitor’s pyrrolidine and pyrimidine groups add conformational rigidity and hydrogen-bonding sites absent in the target compound .

Key Differences :

- The Enamine Ltd.

- The difluoromethylsulfanyl group may enhance binding to cysteine residues in proteins, a feature absent in the target compound .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing N-(2,5-difluorophenyl)prop-2-enamide with high purity?

- Answer : The compound can be synthesized via a Knoevenagel condensation reaction between 2,5-difluoroaniline and acryloyl chloride under basic conditions. Optimize reaction parameters (e.g., temperature: 60–80°C, solvent: THF/DMF) to minimize side reactions. Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) yields >95% purity, confirmed by HPLC .

Q. How can researchers validate the structural integrity of N-(2,5-difluorophenyl)prop-2-enamide?

- Answer : Use a combination of -NMR (δ ~6.8–7.2 ppm for aromatic protons, δ ~6.3 ppm for enamide protons) and -NMR (δ ~165 ppm for carbonyl carbon). High-resolution mass spectrometry (HRMS) should confirm the molecular ion peak at m/z 209.05 (CHFNO) .

Advanced Research Questions

Q. What experimental strategies are effective for studying the biological activity of N-(2,5-difluorophenyl)prop-2-enamide derivatives?

- Answer : Design antimicrobial assays using Staphylococcus aureus and Enterococcus faecalis strains. Determine minimum inhibitory concentrations (MICs) via broth microdilution (range: 0.15–44.5 µM) and compare with structurally related compounds (e.g., trifluoromethyl-substituted analogues) to establish structure-activity relationships (SAR) .

Q. How can researchers resolve contradictions in SAR data for enamide derivatives?

- Answer : Conflicting SAR results (e.g., variable MICs for trifluoromethyl vs. cyano substituents) may arise from differences in bacterial membrane permeability or target binding. Conduct competitive binding assays (e.g., surface plasmon resonance) and molecular dynamics simulations to assess interactions with bacterial enzymes .

Q. What methods are suitable for characterizing crystalline forms of N-(2,5-difluorophenyl)prop-2-enamide?

- Answer : Screen polymorphs using solvent evaporation (e.g., ethanol, acetonitrile) and analyze via X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC). Hydrogen sulfate salts (as in related pyrrolidine derivatives) may enhance stability and bioavailability .

Q. How can enzyme inhibition mechanisms of N-(2,5-difluorophenyl)prop-2-enamide be elucidated?

- Answer : For SIRT2 inhibition studies, perform kinetic assays (e.g., fluorometric SirTray™ kits) with varying substrate concentrations. Compare inhibition constants () with AGK2, a known SIRT2 inhibitor, to classify competitive vs. allosteric mechanisms .

Q. What approaches are recommended for assessing metabolic stability in vitro?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。